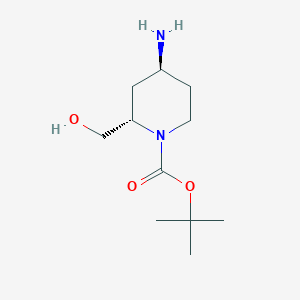
2-Amino-5-(4-methoxyphenyl)furan-3-carbonitrile
Übersicht
Beschreibung
Synthesis Analysis
This compound was first synthesized by H. Yamamoto et al in 2008. The most useful and preferred method for the construction of these heterocyclic compounds is the multicomponent reaction (MCR) of aldehydes or isatin with malononitrile and β-ketoesters .Molecular Structure Analysis
The molecular weight of “2-Amino-5-(4-methoxyphenyl)furan-3-carbonitrile” is 320.34 g/mol . The molecular formula is C19H16N2O3 . The InChI key is DEQCWXNKHKLPFP-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
The melting point of “2-Amino-5-(4-methoxyphenyl)furan-3-carbonitrile” is 190-194 °C . It is advised to store the compound in a dark place, under an inert atmosphere, at room temperature .Wissenschaftliche Forschungsanwendungen
Crystallography and Synthesis
- 2-Amino-5-(4-methoxyphenyl)furan-3-carbonitrile has been involved in crystallographic studies. Mi Lian, Tian-an Chen, and Yanping Zhu (2011) discovered it unintentionally during synthesis experiments, illustrating its relevance in organic synthesis and structural chemistry (Lian, Chen, & Zhu, 2011).
Microwave-Assisted Synthesis
- Carla Martins and colleagues (2009) reported that microwave-assisted synthesis of this compound proceeds in shorter times and yields higher outputs than traditional thermal heating methods. This finding highlights its efficiency in heterocyclic compound synthesis (Martins et al., 2009).
Antimicrobial Activity
- Research by Divyaraj Puthran et al. (2019) involves synthesizing Schiff bases using 2-Amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile, a similar compound, demonstrating its utility in developing antimicrobial agents (Puthran et al., 2019).
Kinase Inhibition Studies
- A study by D. Boschelli et al. (2005) on related compounds indicates the potential of these substances in inhibiting Src kinase activity, which is significant in cancer research and treatment (Boschelli et al., 2005).
Environmental and Electronic Applications
- S. Tiwari and colleagues (2016) conducted a study involving ultrasound-promoted synthesis of related carbonitrile derivatives, emphasizing the compound's role in environmentally friendly synthesis processes. They also explored its applications in anticancer activities (Tiwari et al., 2016).
- A 2021 study by Nasrin Farbodnia et al. explored the electronic transport properties of a diarylethene derivative of this compound, suggesting its potential as an optical molecular switch in electronic devices (Farbodnia et al., 2021).
Corrosion Inhibition
- M. Yadav and team (2016) researched pyranopyrazole derivatives, closely related to 2-Amino-5-(4-methoxyphenyl)furan-3-carbonitrile, as corrosion inhibitors for steel, indicating its utility in material sciences (Yadav et al., 2016).
Eigenschaften
IUPAC Name |
2-amino-5-(4-methoxyphenyl)furan-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O2/c1-15-10-4-2-8(3-5-10)11-6-9(7-13)12(14)16-11/h2-6H,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIZBGBREQNKHGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=C(O2)N)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601241936 | |
| Record name | 2-Amino-5-(4-methoxyphenyl)-3-furancarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601241936 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-5-(4-methoxyphenyl)furan-3-carbonitrile | |
CAS RN |
26454-83-1 | |
| Record name | 2-Amino-5-(4-methoxyphenyl)-3-furancarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26454-83-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Amino-5-(4-methoxyphenyl)-3-furancarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601241936 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














![N-[3-[(2,6-Dimethylphenyl)amino]-1-methyl-2-buten-1-ylidene]-2,6-dimethylbenzenamine](/img/structure/B3177893.png)
